molecular formula C17H15ClN4O4S B2791817 3-{5-[2-(4-chlorophenyl)-2-oxoethyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione CAS No. 1040647-11-7

3-{5-[2-(4-chlorophenyl)-2-oxoethyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione

Cat. No.: B2791817
CAS No.: 1040647-11-7
M. Wt: 406.84
InChI Key: ABACLDLERUQVFZ-UHFFFAOYSA-N
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Description

3-{5-[2-(4-chlorophenyl)-2-oxoethyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione is a useful research compound. Its molecular formula is C17H15ClN4O4S and its molecular weight is 406.84. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of pyrazolopyrimidines, which are known to have a wide range of biological and pharmacological activities . .

Mode of Action

Pyrazolopyrimidines are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, resulting in various downstream effects.

Biochemical Pathways

Pyrazolopyrimidines have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may affect a variety of biochemical pathways, depending on the specific targets it interacts with.

Pharmacokinetics

These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given the wide range of biological activities associated with pyrazolopyrimidines, the compound could potentially have diverse effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s stability and interaction with its targets .

Properties

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4S/c18-12-3-1-11(2-4-12)15(23)8-21-10-19-16-14(17(21)24)7-20-22(16)13-5-6-27(25,26)9-13/h1-4,7,10,13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABACLDLERUQVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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